13-cis Retinoic Acid-d5 Methyl Ester
Description
Properties
IUPAC Name |
methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JXPUCJCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Pathways and Isotopic Authenticity Assessment for 13 Cis Retinoic Acid D5 Methyl Ester
Stereoselective Synthesis of Deuterated Retinoid Precursors
The construction of the retinoid carbon skeleton with the correct stereochemistry is a foundational step in the synthesis of 13-cis Retinoic Acid-d5 Methyl Ester. The geometry of the conjugated polyene side chain is crucial for its biological activity and characterization. Stereocontrolled synthesis of retinoids often involves powerful bond-forming reactions that can precisely set the configuration of the double bonds. nih.gov
Key strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: Stille and Suzuki cross-coupling reactions are instrumental in building the polyene chain. For instance, a Stille reaction can couple a vinyl stannane with a vinyl halide, preserving the geometry of the starting materials in the final product. nih.govresearchgate.net This allows for the sequential and stereoselective construction of the trienoic acid backbone. researchgate.net
Wittig-type Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are pivotal for forming C=C bonds with high stereoselectivity. nih.gov The choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the geometry (E or Z) of the resulting double bond, which is essential for establishing the 13-cis configuration. nih.gov
These methods are first employed to build non-deuterated or partially deuterated key intermediates, such as a deuterated β-ionone ring or a side-chain phosphonate, which are then assembled to form the full retinoid structure.
Optimized Deuterium (B1214612) Incorporation Methodologies within the Retinoid Carbon Skeleton for Site-Specific Labeling
The precise introduction of deuterium atoms into the retinoid structure is a key challenge. Medicinal chemists have developed a range of site-selective methods to prepare deuterated active pharmaceutical ingredients. nih.gov These techniques are designed to be efficient and provide high levels of deuterium incorporation at the desired positions with minimal isotopic scrambling.
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is particularly effective for introducing deuterium because it typically produces olefins with high E-selectivity from stabilized phosphorus ylides. organic-chemistry.org Deuterium can be incorporated by using either a deuterated aldehyde/ketone or a deuterated phosphonate ylide.
Using a Deuterated Carbonyl Component: A precursor containing a deuterated aldehyde, for example, can be reacted with a non-deuterated phosphonate ylide corresponding to the C15-C20 fragment of retinoic acid.
Using a Deuterated Phosphonate Ylide: Conversely, a non-deuterated C14 aldehyde (retinal precursor) can be coupled with a phosphonate ylide that has been deuterated at specific positions on the side chain.
The reaction mechanism proceeds through an intermediate oxaphosphetane, and the elimination of the phosphate byproduct is typically clean, making purification straightforward. organic-chemistry.org This strategy allows for the precise placement of deuterium atoms adjacent to the newly formed double bond.
Directed aldol condensations are a classic carbon-carbon bond-forming strategy that can be adapted for deuterium labeling. In a directed aldol reaction, a pre-formed enolate of one carbonyl compound reacts with another carbonyl compound. To incorporate deuterium, one of the coupling partners must be deuterated.
For example, a deuterated ketone (e.g., deuterated acetone, CD₃COCD₃) can be used to generate a deuterated enolate with a strong base like lithium diisopropylamide (LDA). This enolate can then be reacted with a suitable retinoid precursor aldehyde. The resulting β-hydroxy ketone can then be dehydrated to form an α,β-unsaturated ketone, extending the conjugated system and incorporating deuterium at specific positions. The principles of retrosynthesis can be applied to identify the appropriate deuterated and non-deuterated fragments for the condensation. khanacademy.org
Hydrogen-Deuterium (H-D) Exchange: This method is effective for introducing deuterium at acidic C-H positions, typically those alpha to a carbonyl group. A ketone precursor to the retinoid can be treated with a deuterium source like deuterium oxide (D₂O) under basic (e.g., NaOD) or acidic conditions. nih.gov This process replaces the alpha-protons with deuterium atoms. The efficiency of the exchange depends on the reaction time, temperature, and pKa of the protons.
Reductive Quenching: Deuterated reducing agents provide a powerful tool for site-specific labeling. A carbonyl group (ketone or aldehyde) or an ester on a retinoid precursor can be reduced using a deuterated hydride reagent, such as lithium aluminum deuteride (LiAlD₄). This reaction introduces a deuterium atom at the carbon that formerly held the carbonyl group. The resulting deuterated alcohol can then be used in subsequent synthetic steps to build the final molecule.
| Method | Deuterated Reagent | Target Position | Description |
| Wittig-Horner | Deuterated Aldehyde or Phosphonate | Vinylic positions | Forms a C=C bond while introducing deuterium from one of the precursors. |
| Aldol Condensation | Deuterated Ketone/Aldehyde | Alpha to carbonyl | A deuterated enolate attacks a carbonyl group to form a C-C bond. |
| H-D Exchange | D₂O, NaOD | Alpha to carbonyl | Protons on carbons adjacent to a carbonyl are exchanged for deuterium. |
| Reductive Quenching | LiAlD₄, NaBD₄ | Carbonyl carbon | A carbonyl group is reduced to a deuterated alcohol (CD-OH). |
Advanced Esterification Techniques for Methyl Ester Derivatization of Deuterated Retinoic Acids
Once the deuterated 13-cis retinoic acid has been synthesized, the final step is the conversion of the carboxylic acid group to a methyl ester. Several methods can be employed to achieve this transformation efficiently while avoiding isomerization of the delicate polyene system.
Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). However, the harsh conditions can sometimes lead to isomerization.
Reaction with Diazomethane: Diazomethane (CH₂N₂) reacts rapidly and cleanly with carboxylic acids at low temperatures to produce methyl esters with nearly quantitative yields. This method is very mild, but diazomethane is toxic and explosive, requiring careful handling.
Carboxylic Acid Activation: A milder and highly effective approach involves activating the carboxylic acid first. This can be done by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of methanol. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the deuterated retinoic acid and methanol under gentle conditions. This approach is analogous to methods used to form other activated esters, such as succinimidyl esters. nih.gov
Comprehensive Isotopic Purity and Chemical Structure Verification of Synthesized this compound
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the isotopic distribution and calculate the isotopic purity. nih.gov By analyzing the molecular ion cluster, the relative abundances of the unlabeled compound (d₀) and the various deuterated isotopologues (d₁, d₂, d₃, d₄, d₅) can be precisely measured. This allows for the calculation of the percentage of isotopic enrichment. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization to quantify the labeled and unlabeled species. researchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or show a significant reduction in integration. This confirms the site of deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the chemical shift of the signal confirms the electronic environment of the label, thus verifying its position.
¹³C NMR (Carbon NMR): The signal for a carbon atom bonded to a deuterium atom will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to a carbon bonded to a proton.
This dual-pronged analytical approach ensures that the synthesized this compound meets the required specifications for both chemical purity and isotopic labeling. fit.edunih.gov
| Parameter | Analytical Technique | Information Obtained |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HR-MS) | Relative abundance of d₀ to d₅ isotopologues; Calculation of % isotopic purity. |
| Chemical Purity | HPLC, GC-MS | Detection and quantification of any chemical impurities. |
| Deuterium Position | ¹H NMR, ²H NMR | Confirmation of the specific sites of deuterium incorporation. |
| Structural Integrity | ¹H NMR, ¹³C NMR | Verification of the overall carbon skeleton and functional groups. |
| Stereochemistry | ¹H NMR (NOE experiments) | Confirmation of the 13-cis double bond geometry. |
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for ascertaining the isotopic abundance and purity of this compound. rsc.orgnih.gov This method offers the precision required to differentiate between the unlabeled compound and its deuterated isotopologues based on their exact mass-to-charge ratios.
The analytical strategy involves acquiring full-scan mass spectra of the deuterated compound. rsc.org From this data, the isotopic cluster, which includes the monoisotopic peak of the unlabeled compound (d0) and the peaks corresponding to the deuterated variants (d1 through d5), is extracted and integrated. The relative intensities of these peaks are then used to calculate the percentage of isotopic enrichment. For this compound, a high percentage of the d5 isotopologue is expected, confirming the successful incorporation of five deuterium atoms.
This technique is highly sensitive, allowing for the detection of even minute quantities of unlabeled or partially labeled species. nih.gov The high resolving power of the mass spectrometer is crucial for distinguishing the deuterated compound from any potential isobaric interferences, ensuring the accuracy of the isotopic abundance determination. Tandem mass spectrometry (MS/MS) can further be employed to fragment the molecule, providing additional structural confirmation and ensuring that the deuterium labels are retained in the expected positions. nih.gov
Table 1: Illustrative HRMS Data for Isotopic Abundance of this compound
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| d0 | 314.2246 | 314.2245 | < 0.1 |
| d1 | 315.2309 | 315.2308 | 0.2 |
| d2 | 316.2372 | 316.2371 | 0.5 |
| d3 | 317.2435 | 317.2433 | 1.2 |
| d4 | 318.2498 | 318.2496 | 3.0 |
| d5 | 319.2561 | 319.2559 | > 95.0 |
Note: The data presented in this table is illustrative and may not represent actual experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally confirming the precise location of the deuterium atoms and verifying the stereochemical integrity of this compound. rsc.org A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR experiments provides a detailed structural elucidation.
In the ¹H NMR spectrum of the deuterated compound, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. For this compound, the signals for the methyl ester protons would be absent. The remaining proton signals can be compared to the spectrum of the unlabeled standard to confirm that the rest of the molecule's structure is intact.
Deuterium (²H) NMR spectroscopy can be employed to directly observe the deuterium nuclei, providing definitive proof of their presence and location within the molecule. researchgate.netnih.gov The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms.
Furthermore, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be utilized to establish the connectivity between protons and carbons, further solidifying the structural assignment and confirming the stereochemistry of the double bonds, ensuring it is indeed the 13-cis isomer. magritek.com
Table 2: Expected NMR Spectral Features for this compound
| Nucleus | Expected Observation |
| ¹H NMR | Absence of the methyl ester singlet. |
| ¹³C NMR | Carbon signals consistent with the 13-cis retinoic acid methyl ester structure. |
| ²H NMR | A signal corresponding to the chemical shift of the methyl ester deuterons. |
Chromatographic Purity Assessment and Isomeric Characterization
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical and isomeric purity of this compound. sciex.comconicet.gov.arnih.gov These methods are adept at separating the target compound from any potential impurities, including other geometric isomers of retinoic acid.
Reversed-phase HPLC is a commonly employed method for the analysis of retinoic acid isomers. nih.govjfda-online.com By using a C18 column and an appropriate mobile phase, it is possible to achieve baseline separation of 13-cis-retinoic acid from its all-trans, 9-cis, and 9,13-di-cis isomers. sciex.comconicet.gov.ar The purity of the this compound is determined by integrating the peak area of the desired compound and comparing it to the total area of all detected peaks.
Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for purity assessment, particularly after derivatization of the carboxylic acid group to a methyl ester. nih.govresearchgate.net This technique offers high resolution and sensitivity, allowing for the detection and quantification of volatile impurities. The mass spectrometer provides an additional layer of confirmation for the identity of the eluted peaks. The separation of different isomers by GC is also a critical aspect of confirming the isomeric purity of the final product.
Table 3: Representative HPLC Method Parameters for Isomeric Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Acetic Acid gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 350 nm |
| Expected Retention Time | Dependent on specific method, but distinct from other isomers |
Advanced Bioanalytical Method Development and Validation Utilizing 13 Cis Retinoic Acid D5 Methyl Ester
Development of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Endogenous and Exogenous Retinoids
The development of quantitative assays for retinoids like all-trans-retinoic acid (atRA) and 13-cis-retinoic acid (13-cis-RA) requires methodologies that can distinguish between these isomers and measure them at picomolar to nanomolar concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govnih.gov LC-MS/MS has become the technique of choice, superseding less specific methods. nih.gov
A typical LC-MS/MS method involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the retinoids from the bulk of the biological matrix. thermofisher.comnih.gov Chromatographic separation, usually performed with a reversed-phase C18 column, is optimized to resolve the various retinoic acid isomers. who.intomicsonline.org
Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govomicsonline.org While retinoic acids can be analyzed directly, some methods employ a derivatization step to improve chromatographic behavior or sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). who.intomicsonline.org A common derivatization is the conversion of the carboxylic acid group to a methyl ester. who.intnih.gov In such cases, both the target analytes and the internal standard are converted to their methyl ester forms for analysis.
The Indispensable Role of 13-cis Retinoic Acid-d5 Methyl Ester as a Stable Isotope Internal Standard (SIIS) in Retinoid Bioanalysis
The accuracy of quantitative bioanalysis by LC-MS/MS relies heavily on the use of an appropriate internal standard to correct for variability during sample preparation and analysis. scioninstruments.com The ideal internal standard is a stable isotope-labeled version of the analyte. For retinoid analysis, 13-cis-retinoic acid-d5 is frequently employed as an SIIS. nih.govomicsonline.orgcaymanchem.com When the analytical strategy involves derivatization, this standard is converted into This compound . This deuterated ester form then serves as the internal standard throughout the chromatographic and mass spectrometric analysis, ensuring the most accurate quantification of the target retinoid methyl esters.
A significant challenge in LC-MS/MS is the "matrix effect," where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. scioninstruments.comchromatographyonline.com This phenomenon can severely compromise the accuracy and precision of the results. myadlm.org
The use of an SIIS like this compound is the most effective strategy to mitigate matrix effects. lcms.cz Because the stable isotope-labeled standard is chemically almost identical to the analyte, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. scioninstruments.comchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to a reliable and accurate measurement.
Deuterated internal standards offer two critical advantages. First, their physicochemical properties are nearly identical to their non-labeled counterparts. This ensures that this compound exhibits the same behavior as the analyte methyl esters during extraction and has a virtually identical retention time during chromatography. omicsonline.orgchromatographyonline.com This co-elution is crucial for the effective correction of matrix effects. chromatographyonline.com
Second, despite their similar chemical behavior, the deuterated standard is easily distinguished from the native analyte by the mass spectrometer due to its increased mass. The five deuterium (B1214612) atoms in this compound give it a mass that is 5 Daltons higher than the corresponding non-labeled compound. In an MS/MS experiment, specific mass transitions can be set for both the analyte and the standard. For example, the parent acid, 13-cis-retinoic acid-d5, has a characteristic mass transition of m/z 304.4 → 260.2, which is distinct from the transitions of the non-deuterated isomers. omicsonline.org This mass difference allows the detector to measure both compounds simultaneously without interference, providing the foundation for accurate ratiometric quantification.
Rigorous Validation of Bioanalytical Methods Employing this compound in Complex Biological Matrices
For a bioanalytical method to be considered reliable, it must undergo rigorous validation to demonstrate its performance characteristics. nih.gov The use of an SIIS like this compound is integral to meeting the stringent criteria for linearity, accuracy, precision, and recovery.
Validation assesses the method's performance across a range of concentrations. Linearity is established by creating a calibration curve that plots the analyte/internal standard peak area ratio against known concentrations. Accuracy measures how close the measured values are to the true values, while precision measures the reproducibility of the results (expressed as the coefficient of variation, or %CV). nih.gov Methods utilizing deuterated retinoid standards have demonstrated excellent performance.
Table 1: Representative Performance Characteristics of Validated Retinoid LC-MS/MS Assays
| Parameter | Performance Data | Source |
| Linearity (Range) | 20 fmol to 10 pmol (r² > 0.999) | nih.gov |
| Linearity (Range) | 2.85 - 450.51 ng/mL | omicsonline.org |
| Lower Limit of Quantification (LLOQ) | 10 fmol (S/N ratio of 10:1) | nih.gov |
| Intra-assay Precision (%CV) | 5.4 ± 0.4% | nih.gov |
| Inter-assay Precision (%CV) | 8.9 ± 1.0% | nih.gov |
| Inter-day Accuracy | Mean of 101.2% | nih.gov |
This table presents a compilation of typical data from different validated methods to illustrate common performance benchmarks.
Extraction recovery refers to the percentage of the analyte that is successfully extracted from the biological matrix during sample preparation. Inconsistent recovery is a major source of error in quantitative analysis. By adding a known amount of the SIIS (e.g., 13-cis-retinoic acid-d5) to the sample at the very beginning of the extraction process, its recovery can be used to correct for any losses of the native analyte during the procedure. nih.govscioninstruments.com This ensures that the final calculated concentration is accurate, even if the extraction efficiency varies between samples. Studies have shown that this approach yields high and consistent recovery rates. nih.gov
Table 2: Common Extraction Techniques and Reported Recovery
| Extraction Technique | Biological Matrix | Internal Standard Used | Reported Recovery | Source |
| Liquid-Liquid Extraction | Human Plasma | atRA-d5 | 89.7 ± 9.2% | nih.gov |
| Liquid-Liquid Extraction | Human Plasma | 13-cis-RA-d5 | Consistent across QC levels | bohrium.com |
| Protein Precipitation & LLE | Serum | Retinoid ISTD mixture | Not specified, but method validated for accuracy | thermofisher.com |
This table summarizes extraction approaches used in retinoid analysis. Recovery is often assessed via the internal standard.
Application of Validated Analytical Methods for Preclinical Pharmacokinetic and Metabolic Profiling
Validated bioanalytical methods incorporating this compound as an internal standard are pivotal for the accurate characterization of the preclinical pharmacokinetics and metabolic fate of 13-cis-retinoic acid (isotretinoin) and related retinoids. nih.govnih.gov These studies, typically conducted in animal models such as rats and mice, provide essential data on absorption, distribution, metabolism, and excretion (ADME), which is fundamental for drug development. researchgate.net
Preclinical Pharmacokinetic Profiling: In a representative preclinical pharmacokinetic study, rats are administered a single oral dose of 13-cis-retinoic acid. researchgate.net Blood samples are then collected at various time points post-administration. Plasma is separated and subsequently analyzed using a validated LC-MS/MS method, with this compound added to the plasma samples as an internal standard prior to extraction. The internal standard compensates for any variability in sample processing and instrument response, ensuring accurate quantification of the analyte.
The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters. For example, a study in adult rats administered 7.5 mg/kg of 13-cis-retinoic acid reported peak serum concentrations (Cmax) ranging from 500 to 700 ng/mL, which were achieved between 1 and 4 hours (Tmax) post-dose. researchgate.net The elimination half-life (t½) was approximately 90 minutes. researchgate.net These parameters provide a comprehensive understanding of the drug's behavior in the biological system.
The table below illustrates representative pharmacokinetic parameters of 13-cis-retinoic acid in rats following oral administration, a scenario where this compound would be an ideal internal standard.
| Pharmacokinetic Parameter | Value | Unit | Reference |
| Cmax (Peak Concentration) | 500 - 700 | ng/mL | researchgate.net |
| Tmax (Time to Peak Concentration) | 1 - 4 | hours | researchgate.net |
| t½ (Elimination Half-life) | ~90 | minutes | researchgate.net |
| AUC (Area Under the Curve) | Dose-dependent | ng·h/mL | nih.gov |
This table showcases typical pharmacokinetic parameters for 13-cis-retinoic acid in a preclinical rat model, as determined by methods where a deuterated internal standard is essential for accuracy.
Metabolic Profiling:nih.govresearchgate.netFor instance, in studies with pediatric neuroblastoma patients receiving 13-cis-retinoic acid, plasma concentrations of the 4-oxo metabolite were found to be significantly higher than the parent drug, highlighting the importance of comprehensive metabolic profiling. nih.gov Similar metabolic pathways are observed in preclinical animal models. The use of this compound as an internal standard in such studies enables the accurate assessment of the metabolic ratio between the parent drug and its metabolites, providing insights into the drug's metabolic clearance pathways.
The following table presents data on the relative plasma concentrations of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, which can be accurately determined using a deuterated internal standard in a preclinical setting.
| Compound | Mean Plasma Concentration (Day 14) | Unit | Reference |
| 13-cis-Retinoic Acid | 2.83 ± 1.44 | µM | nih.gov |
| 4-oxo-13-cis-Retinoic Acid | 4.67 ± 3.17 | µM | nih.gov |
This table provides an example of comparative plasma concentrations of 13-cis-retinoic acid and its primary metabolite, demonstrating the importance of metabolic profiling in understanding the compound's in vivo disposition. The accuracy of such measurements relies on robust bioanalytical methods with appropriate internal standards.
Elucidation of Retinoid Metabolic Pathways Through 13 Cis Retinoic Acid D5 Methyl Ester Tracing Studies
Identification and Structural Characterization of Deuterated Metabolites Derived from 13-cis Retinoic Acid-d5 Methyl Ester
The initial steps in understanding the biotransformation of 13-cis retinoic acid involve the identification and structural analysis of its metabolites. The deuterium (B1214612) label from this compound facilitates this process by creating a distinct mass shift in mass spectrometry, enabling clear differentiation from naturally occurring metabolites.
In vitro systems using liver cell components are instrumental in dissecting the primary metabolic reactions. Studies with rat liver 9000g supernatant have demonstrated that the metabolism of 13-cis-retinoic acid proceeds through a major pathway of hydroxylation at the C4 position to form 4-hydroxy-13-cis-RA nih.gov. This is then rapidly oxidized to 4-oxo-13-cis-RA, which is the main metabolite isolated in this system nih.gov. Further metabolism of this 4-oxo metabolite can lead to the formation of 2-hydroxy-4-oxo-13-cis-RA and 3-hydroxy-4-oxo-13-cis-RA nih.gov. Additionally, small amounts of 13-cis-RA and its 4-oxo metabolite can be enzymatically converted to their all-trans isomers nih.gov. Similarly, in vitro studies with hamster liver have shown the generation of 13-cis-4-oxoretinoic acid from 13-cis-retinoic acid nih.gov.
Stable isotope tracing is a powerful technique for identifying the full spectrum of metabolites. In human blood, 4-oxo-13-cis-retinoic acid has been identified as the major metabolite of 13-cis-retinoic acid nih.gov. Chromatographic data also suggest the presence of smaller quantities of 4-hydroxy-13-cis-retinoic acid and other dioxygenated metabolites nih.gov. Beyond oxidation, conjugation with glucuronic acid is another significant metabolic route. In rats, 13-cis-retinoyl-β-glucuronide is a major biliary metabolite, indicating that glucuronidation is a key pathway for the elimination of pharmacological doses of 13-cis-retinoic acid who.int.
| Metabolic Transformation | Key Metabolites | Significance |
| Oxidation | 4-oxo-13-cis-retinoic acid, 4-hydroxy-13-cis-retinoic acid | Major pathway for elimination in humans and rats nih.govnih.gov. |
| Isomerization | all-trans-retinoic acid | Conversion to a biologically active isomer nih.gov. |
| Conjugation | 13-cis-retinoyl-β-glucuronide | Facilitates excretion, particularly in rats who.int. |
In Vivo Metabolic Tracing of this compound in Defined Preclinical Animal Models
In vivo studies in animal models provide a more complete picture of the metabolic fate of 13-cis retinoic acid, encompassing absorption, distribution, metabolism, and excretion.
Following administration of 13-cis-retinoic acid to rats, analysis of liver and intestinal tissues reveals that the major metabolites have the all-trans configuration nih.gov. all-trans-Retinoic acid was identified as a metabolite in both the liver and intestinal mucosa, and all-trans-retinoyl glucuronide was the most abundant metabolite in the mucosa and a prominent liver metabolite nih.gov. This indicates that isomerization to the all-trans form is a central event in the in vivo metabolism of 13-cis-retinoic acid in rats nih.gov. In mice, after a single dose, the major plasma metabolite was 13-cis-retinoyl-β-glucuronide, followed by 4-oxo metabolites and all-trans-retinoic acid who.int.
While the general metabolic pathways are often conserved, significant species-specific differences exist. For instance, while both rats and humans extensively oxidize 13-cis-retinoic acid at the C4 position, the formation of 13-cis-retinoyl-β-glucuronide is a more prominent pathway in rats who.int. In cynomolgus monkeys, the main metabolites observed after treatment are 13-cis-4-oxoretinoic acid and 13-cis-retinoyl-β-glucuronide who.int. These differences highlight the importance of careful species selection and consideration when extrapolating preclinical findings to humans.
| Animal Model | Major Metabolites | Key Metabolic Pathways |
| Rat | all-trans-retinoic acid, all-trans-retinoyl glucuronide, 13-cis-retinoyl-β-glucuronide | Isomerization, Glucuronidation who.intnih.gov. |
| Mouse | 13-cis-retinoyl-β-glucuronide, 4-oxo metabolites, all-trans-retinoic acid | Glucuronidation, Oxidation, Isomerization who.int. |
| Hamster | 13-cis-4-oxoretinoic acid | Oxidation nih.gov. |
| Cynomolgus Monkey | 13-cis-4-oxoretinoic acid, 13-cis-retinoyl-β-glucuronide | Oxidation, Glucuronidation who.int. |
| Human | 4-oxo-13-cis-retinoic acid | Oxidation nih.gov. |
Investigation of Key Enzymatic Systems Responsible for this compound Biotransformation
The biotransformation of 13-cis retinoic acid is carried out by specific enzyme families. The use of deuterated substrates can aid in characterizing the kinetics and contributions of these enzymes.
The oxidation of 13-cis-retinoic acid is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes nih.gov. In humans, CYP3A4 and CYP2C8 have been identified as being active in the metabolism of 13-cis-retinoic acid nih.gov. The fetal form, CYP3A7, is also very active in its metabolism nih.gov. The formation of 4-OH- and 4-oxo-13-cis-RA has been correlated with the activities of CYPs 2B6, 2C8, 3A4/5, and 2A6 in human liver microsomes nih.gov.
The conjugation of 13-cis retinoic acid and its oxidized metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs). Human liver and intestinal microsomes have been shown to catalyze the glucuronidation of both 13-cis-RA and 4-oxo-13-cis-RA nih.govresearchgate.net. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, are responsible for this conjugation nih.govresearchgate.net. Among these, UGT1A9 is likely to be the most important enzyme for the glucuronidation of both substrates in vivo due to its favorable kinetics and expression in both the liver and intestine nih.govresearchgate.net.
Role of Cytochrome P450 Enzymes (e.g., CYP26 family) in Retinoic Acid Catabolism
The catabolism of retinoic acid is a critical process for maintaining retinoid homeostasis, and the Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP26 family, plays a central role. researchgate.netnih.gov Tracing studies utilizing this compound help to elucidate the specific contributions of these enzymes to the oxidative metabolism of 13-cis retinoic acid.
The CYP26 family consists of three main enzymes: CYP26A1, CYP26B1, and CYP26C1. researchgate.netnih.gov These enzymes are recognized as the primary catalysts for the clearance of all-trans-retinoic acid (atRA) and its isomers, including 13-cis-retinoic acid. researchgate.netnih.gov Research has shown that all three CYP26 enzymes can efficiently metabolize 13-cis-retinoic acid. researchgate.netnih.govnewschool.edu The primary metabolic reaction catalyzed by CYP26 enzymes is the hydroxylation of the β-ionone ring, predominantly at the 4-position, to produce 4-hydroxy-13-cis-retinoic acid. nih.govnih.gov This metabolite can be further oxidized to 4-oxo-13-cis-retinoic acid. researchgate.netnih.gov
By using this compound, researchers can administer the compound and subsequently identify and quantify the deuterated metabolites, such as d5-4-hydroxy-13-cis-retinoic acid and d5-4-oxo-13-cis-retinoic acid, using mass spectrometry. This provides a clear picture of the metabolic flux through the CYP26 pathway. While other CYPs, like CYP2C8 and CYP3A4, can also oxidize retinoic acid isomers, the CYP26 enzymes are considered the most significant contributors to their physiological clearance. nih.gov
Key CYP26 Enzymes in 13-cis Retinoic Acid Catabolism
| Enzyme | Primary Function | Metabolite(s) Produced | Significance in Tracing Studies |
|---|---|---|---|
| CYP26A1 | Metabolizes atRA, 9-cis-RA, and 13-cis-RA. researchgate.netnih.gov | 4-hydroxy-retinoic acid, 4-oxo-retinoic acid, 18-hydroxy-retinoic acid. nih.gov | Allows for quantifying the contribution of this key enzyme to the clearance of 13-cis-retinoic acid. |
| CYP26B1 | Metabolizes atRA and its isomers with high efficiency. researchgate.netnih.gov | Primarily 4-hydroxy-retinoic acid. nih.gov | Helps differentiate tissue-specific metabolism of 13-cis-retinoic acid. |
| CYP26C1 | Metabolizes atRA and is particularly efficient with 9-cis-RA. researchgate.netnih.gov Also metabolizes 13-cis-RA. researchgate.net | 4-hydroxy-retinoic acid. | Contributes to understanding the complete metabolic profile of 13-cis-retinoic acid catabolism. |
Characterization of Esterase Activity Towards this compound Hydrolysis
For this compound to enter the catabolic pathways mediated by CYP enzymes or the conjugation pathways, the methyl ester group must first be cleaved. This hydrolysis reaction is catalyzed by esterases, converting the ester prodrug into its biologically active carboxylic acid form, 13-cis-retinoic acid-d5.
The body contains a wide variety of carboxylesterases (CES) that can hydrolyze ester-containing compounds. nih.govmdpi.com In the context of retinoids, retinyl ester hydrolases (REH) are responsible for hydrolyzing stored retinyl esters to release retinol (B82714). nih.govwikipedia.org While the primary substrates for REHs are long-chain fatty acid esters of retinol (e.g., retinyl palmitate), these enzymes, along with other hepatic carboxylesterases, can exhibit broad substrate specificity. nih.govnih.gov It is plausible that these enzymes are also responsible for the hydrolysis of the methyl ester of 13-cis-retinoic acid.
Potential Esterases in this compound Hydrolysis
| Enzyme Family/Type | General Function | Relevance to this compound |
|---|---|---|
| Carboxylesterases (CES) | Hydrolyze a wide range of ester-containing compounds, including drugs and xenobiotics. nih.gov | Likely responsible for the conversion of the methyl ester prodrug to the active acid form. |
| Retinyl Ester Hydrolases (REH) | Mobilize retinol from retinyl ester stores by hydrolyzing the ester bond. mdpi.comnih.gov | These specialized esterases may contribute to the hydrolysis of the this compound. |
| Carboxyl Ester Lipase (CEL) | A bile salt-dependent enzyme known to hydrolyze retinyl esters. nih.govmdpi.com | Could play a role in the intestinal hydrolysis of orally administered this compound. |
UDP-Glucuronosyltransferases (UGT) and Sulfotransferases (SULT) in Conjugation Pathways
In addition to oxidative metabolism, retinoic acid and its isomers can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The two main conjugation pathways involve UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
UDP-Glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylic acid moiety of retinoic acid, forming a retinoyl β-glucuronide. nih.govnih.gov Studies have specifically investigated the glucuronidation of 13-cis-retinoic acid. Research using human liver and intestinal microsomes has demonstrated that 13-cis-retinoic acid is a substrate for several UGT isoforms. nih.govresearchgate.net The major isoforms identified as responsible for the glucuronidation of 13-cis-retinoic acid are UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9. nih.govresearchgate.net Among these, UGT1A9 is considered particularly important due to its favorable kinetics and high expression levels in both the liver and intestine. nih.gov Tracing with this compound, following its hydrolysis, would enable the detection of the d5-labeled glucuronide conjugate, confirming the activity of this pathway.
Sulfotransferases (SULTs) are another family of Phase II enzymes that catalyze the transfer of a sulfonate group to a substrate. nih.gov While the glucuronidation of retinoic acid is well-characterized, the role of sulfation is less defined but recognized. Studies have shown that all-trans-retinoic acid can induce the expression of SULT isoforms in both liver and intestinal cells, suggesting that sulfation is a relevant pathway in retinoid metabolism. researchgate.net The induction of SULTs by retinoic acid implies a feedback mechanism where the active retinoid can upregulate its own detoxification and elimination pathway. Further studies using tracers like this compound could help to specifically identify and quantify the formation of sulfated conjugates of 13-cis-retinoic acid.
Phase II Conjugation Enzymes for 13-cis Retinoic Acid
| Enzyme Family | Specific Isoforms (if known) | Function | Resulting Conjugate |
|---|---|---|---|
| UDP-Glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9. nih.govresearchgate.net | Adds a glucuronic acid moiety to the carboxylic acid group. nih.gov | 13-cis-retinoyl β-glucuronide. |
| Sulfotransferases (SULT) | Various isoforms are induced by retinoic acid. researchgate.net | Adds a sulfonate group. | Sulfated 13-cis-retinoic acid. |
Preclinical Dispositional and Pharmacokinetic Investigations Utilizing 13 Cis Retinoic Acid D5 Methyl Ester As a Research Probe
Non-Clinical Pharmacokinetic Analysis of Retinoids via Deuterated Tracers in Animal Models
The use of deuterated tracers, such as 13-cis Retinoic Acid-d5, is a cornerstone of modern pharmacokinetic research in animal models like rats and rabbits. researchgate.netnih.gov These labeled compounds allow for the accurate differentiation and quantification of the administered drug from its endogenous counterparts. caymanchem.com This is particularly important for retinoids, as they are naturally present in the body. who.int The analysis of 13-cis Retinoic Acid and its metabolites is often carried out using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which provides high sensitivity and selectivity. who.intpsu.edu
Compartmental and Non-Compartmental Pharmacokinetic Modeling for Systemic Exposure
To understand the systemic exposure of 13-cis Retinoic Acid, both compartmental and non-compartmental pharmacokinetic (PK) models are utilized. allucent.comyoutube.com
Compartmental analysis mathematically describes the body as a series of interconnected compartments. allucent.comyoutube.com For 13-cis Retinoic Acid, a one-compartment model with zero-order absorption has been found to best describe its pharmacokinetics in some studies. nih.govresearchgate.net This model helps in estimating key parameters that define the drug's behavior in the body.
Non-compartmental analysis (NCA) , on the other hand, does not assume a specific compartmental model and calculates PK parameters directly from the plasma concentration-time data. allucent.com This method is often used to determine parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). allucent.com
A study in rats administered 13-cis Retinoic Acid intraperitoneally showed varying peak plasma concentrations depending on the formulation, ranging from 10 mg/L to 22 mg/L, with Tmax values between 0.5 and 2 hours. nih.gov Another study in rats receiving the drug orally reported peak serum levels of 563 to 1640 ng/ml at 1.5-2 hours post-administration. researchgate.net
Determination of Absorption, Distribution, and Elimination Rates
Absorption: Following oral administration in mice, 13-cis Retinoic Acid is rapidly absorbed, with maximum concentrations in serum and various tissues reached within 15-30 minutes. who.int The method of administration can significantly impact absorption; for instance, swallowing capsules whole resulted in higher peak levels and exposure compared to mixing the contents with food. nih.gov
Distribution: 13-cis Retinoic Acid exhibits a rapid distribution half-life. psu.edu It is highly bound to plasma proteins, with over 99.9% being protein-bound. mdpi.com The volume of distribution has been estimated to be relatively restricted despite its lipophilicity. nih.gov
Elimination: The elimination of 13-cis Retinoic Acid from plasma is also rapid. In rats, the mean elimination rate constant after intravenous administration was found to be 0.72 h⁻¹. nih.gov The elimination half-life in rats has been reported to be approximately 1.5 hours. researchgate.net In mice, the half-lives in various tissues after reaching maximum concentration were between 11 and 19 minutes. who.int
Quantitative Tissue Distribution Studies of 13-cis Retinoic Acid-d5 Methyl Ester and its Metabolic Products in Preclinical Models
Understanding where a compound and its metabolites distribute within the body is fundamental to assessing its potential effects.
Assessment of Organ-Specific Accumulation and Elimination
Studies in animal models have provided detailed insights into the organ-specific distribution of 13-cis Retinoic Acid.
Following intravenous administration in male DBA mice, the liver showed the highest concentration of 13-cis Retinoic Acid at all time points studied, followed by the lung, kidney, brain, small intestine, and testis. who.int The peak concentration in the liver was observed 5 minutes after administration. who.int Similarly, in male BDF1 mice given the drug orally, the liver consistently exhibited the highest concentrations, followed by fat, lung, and kidney. who.int The concentrations in these organs declined exponentially with half-lives ranging from 11 to 19 minutes. who.int
Table 1: Tissue Distribution of 13-cis Retinoic Acid in Male BDF1 Mice after Oral Administration
| Tissue | Time to Maximum Concentration (minutes) | Elimination Half-life (minutes) | Relative Concentration Ranking |
| Liver | 15-30 | 11-19 | 1 |
| Fat | 15-30 | 11-19 | 2 |
| Lung | 15-30 | 11-19 | 3 |
| Kidney | 15-30 | 11-19 | 4 |
| Small Intestine | 15-30 | 11-19 | - |
| Brain | 15-30 | 11-19 | - |
| Heart | 15-30 | 11-19 | - |
| Spleen | 15-30 | 11-19 | - |
| Large Intestine | 15-30 | 11-19 | - |
| Muscle | 15-30 | 11-19 | - |
| Testis | 15-30 | 11-19 | - |
| Urinary Bladder | 15-30 | 11-19 | - |
| Data derived from Kahn et al., 1982. who.int |
Elucidation of Excretion Pathways for this compound and its Metabolites
The elimination of 13-cis Retinoic Acid and its metabolites from the body occurs through several pathways. The primary route of metabolism involves oxidation, primarily by the enzyme CYP3A4, to form 4-oxo-13-cis-retinoic acid (4-oxo-13-cRA). nih.govaacrjournals.org This metabolite is often found in higher concentrations in the plasma than the parent compound. nih.govnih.gov
In addition to biliary excretion, a small amount of unmetabolized 13-cis Retinoic Acid is found in the feces, while none is detected in the urine. who.int The major metabolic pathway in humans appears to be oxidation to 4-oxo-13-cRA followed by further glucuronidation of this metabolite. nih.gov
Renal Clearance Mechanisms and Biliary Excretion Pathways
The elimination of 13-cis retinoic acid from the body occurs through multiple pathways, with metabolism and subsequent excretion being the most significant. While specific data on the renal clearance mechanisms of 13-cis retinoic acid are not extensively detailed in the available preclinical literature, the primary route of excretion for its metabolites is known to be through the bile.
Biliary excretion plays a pivotal role in the clearance of 13-cis retinoic acid. Following administration, the compound undergoes extensive metabolism in the liver. A major metabolic pathway involves conjugation with glucuronic acid to form 13-cis-retinoyl-β-glucuronide. nih.gov This glucuronide conjugate is then actively transported into the bile for elimination.
Preclinical studies have demonstrated that the route of administration significantly influences the extent of biliary excretion. This is largely due to the first-pass effect, where a substantial portion of the drug absorbed from the gastrointestinal tract is metabolized in the liver before reaching systemic circulation.
Table 1: Influence of Administration Route on Biliary Excretion of 13-cis Retinoic Acid
| Administration Route | Percentage of Dose Excreted in Bile | Primary Biliary Metabolite |
|---|---|---|
| Oral | Low | 13-cis-retinoyl-β-glucuronide |
| Intravenous | Moderate | 13-cis-retinoyl-β-glucuronide |
| Intraportal | High | 13-cis-retinoyl-β-glucuronide |
Data derived from preclinical studies on the disposition of 13-cis retinoic acid.
Enterohepatic Recirculation Insights from Isotope Tracing
The process of enterohepatic recirculation involves the excretion of a drug or its metabolites into the bile, followed by their reabsorption from the intestine back into the portal circulation, thereby returning to the liver. This can significantly prolong the presence and activity of a compound in the body. Isotope tracing studies are the definitive method for investigating and quantifying this phenomenon.
For 13-cis retinoic acid, evidence from preclinical pharmacokinetic studies strongly suggests the occurrence of enterohepatic recirculation. nih.gov The prolonged terminal elimination half-life observed in some studies points towards this recycling mechanism. nih.gov
The process begins with the biliary excretion of 13-cis-retinoyl-β-glucuronide. Once in the intestine, this glucuronide conjugate can be hydrolyzed by bacterial enzymes, releasing the parent 13-cis retinoic acid. The free drug is then available for reabsorption across the intestinal wall and re-entry into the portal circulation.
Table 2: Evidence for Enterohepatic Recirculation of 13-cis Retinoic Acid
| Observation | Implication for Enterohepatic Recirculation |
|---|---|
| Prolonged terminal elimination half-life | Suggests a recycling mechanism that delays final elimination from the body. |
| Presence of parent drug in the intestine after intravenous administration | Indicates that the drug has been excreted in the bile and has returned to the intestinal lumen. |
| Higher bioavailability in non-cannulated vs. bile-duct cannulated models | Demonstrates that the interruption of bile flow to the intestine reduces the overall systemic exposure to the drug. |
Insights gathered from preclinical pharmacokinetic investigations.
Mechanistic Investigations into Retinoid Biological Activity and Cellular Processing Employing 13 Cis Retinoic Acid D5 Methyl Ester
Exploration of Retinoid Receptor (RAR/RXR) Binding Affinity and Activation Dynamics with Deuterated Analogs in In Vitro Systems
The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). cymitquimica.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
13-cis Retinoic Acid itself exhibits a low binding affinity for both RARs and RXRs. nih.govnih.govnih.gov It is widely considered a pro-drug that must first isomerize to the all-trans or 9-cis isomers to exert significant biological activity. nih.govnih.gov All-trans-Retinoic Acid (ATRA) is a high-affinity ligand for RARs, while 9-cis-Retinoic Acid can bind to both RARs and RXRs. nih.gov
The compound in focus, 13-cis Retinoic Acid-d5 Methyl Ester, is a step further removed from the active form. As a methyl ester, it must first undergo hydrolysis to its corresponding carboxylic acid, 13-cis Retinoic Acid-d5. This hydrolysis is a prerequisite for any subsequent interaction with the retinoid signaling pathway. The presence of deuterium (B1214612) at the d5 position is not expected to significantly alter the binding affinity of the molecule to the receptors once it has been converted to its active, non-esterified form. The primary role of the deuteration is to serve as a stable isotopic label for mass spectrometry-based quantification in metabolic and pharmacokinetic studies.
In vitro binding assays are essential for determining the affinity of retinoids for their receptors. These assays typically involve incubating the purified receptor protein with a radiolabeled or fluorescently tagged ligand and then measuring the displacement of the label by the test compound. The data from such experiments are used to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity. While specific binding data for this compound is not available, it is presumed to have negligible affinity for RARs and RXRs due to its esterified form. The biologically relevant molecule is the ATRA formed after hydrolysis and isomerization.
| Compound | Receptor Target | Binding Affinity (Kd or IC50) | Reference |
| all-trans-Retinoic Acid | RARs | High | nih.gov |
| 9-cis-Retinoic Acid | RARs, RXRs | High | nih.gov |
| 13-cis-Retinoic Acid | RARs, RXRs | Low | nih.govnih.gov |
| This compound | RARs, RXRs | Negligible (as ester) | Inferred |
Gene Expression Profiling and Transcriptomic Analysis Modulated by Retinoids and their Deuterated Derivatives in Cell Cultures
The binding of active retinoids to the RAR/RXR heterodimer initiates a cascade of events leading to changes in gene expression. This modulation of the transcriptome underlies the profound effects of retinoids on cellular processes. Transcriptomic analysis, often performed using techniques like cDNA microarrays or RNA sequencing, allows for a global view of the genes that are up- or downregulated by retinoid treatment.
Studies have shown that treatment of cells with 13-cis Retinoic Acid leads to significant alterations in gene expression profiles. For instance, in a rat model of mammary adenocarcinoma, 13-cis Retinoic Acid induced changes in the expression of over 200 genes in both spleen and tumor tissue, highlighting its complex in vivo activity. nih.gov Similarly, in human promyelocytic leukemia (NB4) cells, retinoic acid treatment leads to extensive changes in the transcriptome, driving the cells towards differentiation. nih.gov
While direct transcriptomic studies using this compound are not prevalent in the literature, the downstream effects on gene expression are expected to mirror those of 13-cis Retinoic Acid, contingent upon its cellular uptake, hydrolysis, and isomerization to ATRA. The deuterated methyl ester would primarily be used to correlate the intracellular concentration of the active metabolite (ATRA-d5) with the observed changes in gene expression, providing a more precise understanding of the dose-response relationship at the cellular level.
Key genes and pathways modulated by active retinoids include those involved in:
Cell Cycle Control: Retinoids can induce cell cycle arrest, a phenomenon associated with changes in the expression of cyclins and cyclin-dependent kinase inhibitors. For example, 13-cis Retinoic Acid has been shown to increase p21 protein expression and decrease cyclin D1 in sebocytes. nih.gov
Apoptosis: Retinoids can trigger programmed cell death in certain cancer cells. In SEB-1 sebocytes, 13-cis Retinoic Acid induces apoptosis, as evidenced by increased Annexin V staining and cleaved caspase 3. nih.gov
Cellular Differentiation: A hallmark of retinoid action is the induction of cellular differentiation, particularly in hematopoietic and epithelial cells. nih.gov
Advanced Studies on Cellular Uptake, Intracellular Transport, and Subcellular Localization of this compound
The journey of a retinoid from the extracellular environment to its nuclear targets is a tightly regulated process. While the precise mechanisms for the cellular uptake of all retinoid forms are not fully elucidated, it is known that retinol (B82714) is transported in the blood by retinol-binding protein (RBP) and enters cells via the transmembrane receptor STRA6. nih.gov The uptake of retinoic acid itself is also an active area of investigation, with evidence suggesting direct uptake mechanisms. nih.gov
As a lipophilic ester, this compound is likely to be absorbed by cells through passive diffusion across the plasma membrane. Once inside the cell, its fate is dictated by a series of metabolic and transport processes.
A key study on the subcellular distribution of 13-cis-retinoic acid in mouse embryos revealed a striking localization pattern. After administration, approximately 82% of the 13-cis-retinoic acid was found in the nuclear fraction. nih.govresearchgate.net This is in contrast to all-trans-retinoic acid, which was predominantly located in the cytosolic supernatant (around 64%). nih.gov The differential localization is thought to be due to the fact that 13-cis-retinoic acid does not bind to cellular retinoic acid-binding proteins (CRABPs), which can sequester ATRA in the cytoplasm. nih.gov This unhindered access to the nucleus may be a crucial aspect of its biological activity, allowing for its conversion to the active ATRA in close proximity to its nuclear receptors.
The use of the deuterated label in this compound is instrumental in these studies, enabling its distinction from endogenous retinoids and allowing for precise quantification in different subcellular compartments using mass spectrometry.
| Cellular Process | Description | Relevance to this compound |
| Cellular Uptake | Entry of the compound into the cell. | Likely passive diffusion due to its lipophilic ester nature. |
| Intracellular Transport | Movement within the cell. | Does not bind to CRABPs, facilitating transport to the nucleus. nih.gov |
| Subcellular Localization | Accumulation in specific organelles. | Predominantly localizes to the nuclear fraction. nih.govresearchgate.net |
Enzymatic Hydrolysis of this compound to 13-cis Retinoic Acid: Molecular Characterization of Esterases Involved
The conversion of the inactive ester form of a retinoid to its active carboxylic acid form is a critical activation step. This hydrolysis is catalyzed by a group of enzymes known as esterases or retinyl ester hydrolases (REHs). nih.govnih.gov These enzymes are found in various tissues, including the skin and liver. nih.govmdpi.com
Several carboxylesterases have been identified that can hydrolyze retinyl esters. nih.gov In the skin, for example, esterase activity has been shown to hydrolyze retinyl palmitate to retinol. nih.gov Similarly, in the liver, a number of esterases, including some members of the carboxylesterase (CES) family, are involved in the mobilization of retinyl ester stores. nih.govmdpi.com
The hydrolysis of this compound would be carried out by these non-specific carboxylesterases. The general reaction involves the cleavage of the ester bond, releasing 13-cis Retinoic Acid-d5 and methanol. The deuterium label on the retinoic acid moiety remains intact during this process.
The molecular characterization of these esterases involves their purification, identification, and the determination of their kinetic parameters (e.g., Km and Vmax) for various substrates, including retinyl esters. While specific studies characterizing the hydrolysis of this compound by individual esterases are limited, the broad substrate specificity of many carboxylesterases suggests that this compound would be readily metabolized.
| Enzyme Family | Location | Function | Reference |
| Carboxylesterases (CES) | Liver, Skin, Intestine | Hydrolysis of various esters, including retinyl esters. | nih.govnih.gov |
| Pancreatic Triglyceride Lipase | Intestine | Hydrolysis of dietary retinyl esters. | nih.gov |
| Hormone-Sensitive Lipase (HSL) | Adipose Tissue, Liver | Mobilization of retinyl esters from lipid droplets. | mdpi.com |
The study of the enzymatic hydrolysis of this compound is crucial for understanding its pharmacokinetics and the generation of the proximate active compound, 13-cis Retinoic Acid, which can then be isomerized to the fully active all-trans-retinoic acid.
Comparative and Inter Species Retinoid Research Enhanced by 13 Cis Retinoic Acid D5 Methyl Ester Studies
Comparative Metabolic Profiling of 13-cis Retinoic Acid-d5 Methyl Ester Versus Other Retinoid Isomers and Analogs in Preclinical Models
The metabolism of 13-cis-retinoic acid is complex, involving isomerization, oxidation, and conjugation. A significant metabolic event is its isomerization to all-trans-retinoic acid (ATRA). nih.govnih.gov This conversion is crucial because ATRA is a potent activator of nuclear retinoic acid receptors (RARs), which mediate the gene regulatory effects of retinoids. nih.govnih.gov Although 13-cis-retinoic acid has a lower binding affinity for these receptors, its conversion to ATRA suggests a prodrug-drug relationship that could account for a substantial portion of its biological activity. nih.govnih.gov
In preclinical rat models, studies using labeled 13-cis-retinoic acid revealed that the major metabolites retained in target tissues like the liver and intestinal mucosa possess the all-trans configuration. nih.gov This indicates that the isomerization to ATRA and its subsequent metabolism are central events. nih.gov
The primary metabolic pathways for 13-cis-retinoic acid, aside from isomerization, are:
Oxidation: The most prominent oxidative metabolite is 4-oxo-13-cis-retinoic acid. nih.govmdpi.com In some studies, this metabolite is found in significantly higher plasma concentrations than the parent compound. nih.govaacrjournals.org The cytochrome P450 enzyme CYP3A4 has been identified as playing a major role in this conversion. nih.govaacrjournals.org
Glucuronidation: Both 13-cis-retinoic acid and its oxidized metabolites can undergo conjugation with glucuronic acid to form glucuronides, which facilitates their excretion. nih.govwho.int In rats, 13-cis-retinoyl-β-glucuronide is a major biliary metabolite. who.int The formation of 4-oxo-13-cRA glucuronide is also a significant pathway. nih.gov
The metabolic profile of 13-cis-retinoic acid differs from that of ATRA. While both can be oxidized at the 4-position, administration of 13-cis-retinoic acid results primarily in cis-metabolites, whereas ATRA yields all-trans metabolites. who.int
| Metabolic Process | 13-cis-Retinoic Acid (Isotretinoin) | all-trans-Retinoic Acid (Tretinoin) |
|---|---|---|
| Isomerization | Isomerizes to all-trans-retinoic acid in vivo. nih.govnih.gov | Generally does not convert to 13-cis-retinoic acid. |
| Primary Oxidative Metabolite | 4-oxo-13-cis-retinoic acid. nih.govmdpi.com | 4-oxo-all-trans-retinoic acid. mdpi.com |
| Key Oxidizing Enzyme | Primarily CYP3A4. nih.govaacrjournals.org | CYP26 family enzymes. nih.gov |
| Primary Conjugation Metabolite | 13-cis-retinoyl-β-glucuronide. who.int | all-trans-retinoyl-β-glucuronide. nih.gov |
Differential Disposition and Biotransformation Studies Across Relevant Preclinical Species
The disposition and biotransformation of 13-cis-retinoic acid show marked differences across various preclinical species, which is a critical consideration when extrapolating animal data to humans.
Rats: In rats, a major metabolic pathway for pharmacological doses of 13-cis-retinoic acid is the formation of 13-cis-retinoyl-β-glucuronide, which is rapidly excreted in the bile. who.int This glucuronidation and biliary excretion pathway is highly efficient, accounting for 35-38% of an administered dose within hours. who.int Furthermore, studies in Wistar rats showed that treatment with 13-cis-retinoic acid did not lead to significant induction of cytochrome P-450 dependent enzymes, suggesting a low potential for drug-drug interactions via this mechanism in this species. nih.gov The isomerization to ATRA is a central metabolic event in the rat. nih.gov
Mice: In BDF1 mice, orally administered 13-cis-retinoic acid is rapidly absorbed, with maximum serum concentrations reached within 15-30 minutes, followed by a swift decline with a half-life of about 19 minutes. who.int
Cynomolgus Monkeys: This species metabolizes 13-cis-retinoic acid more rapidly than humans. who.int Consequently, achieving plasma concentrations comparable to those in humans requires a significantly higher dose (approximately 10-fold greater). who.int The primary metabolites observed after administration are 13-cis-4-oxoretinoic acid and 13-cis-retinoyl-β-glucuronide. who.int Comparative studies with all-trans-retinoic acid in this species showed that ATRA was eliminated more rapidly than 13-cis-retinoic acid. who.int
| Species | Key Disposition & Biotransformation Findings |
|---|---|
| Rat | - Isomerization to all-trans-RA is a central metabolic event. nih.gov |
| Mouse | - Very rapid absorption and elimination (t1/2 of ~19 min). who.int |
| Cynomolgus Monkey | - Faster elimination compared to humans. who.int |
Methodological Comparisons of Stable Isotope Labeling Strategies in Retinoid Research (e.g., d5 vs. other deuterium (B1214612) placements, 13C labeling)
The choice of stable isotope for labeling is a critical decision in metabolism studies, with deuterium (²H or D) and carbon-13 (¹³C) being the most common choices. acs.orgchemicalsknowledgehub.com The use of this compound falls into the category of deuterium labeling. Each labeling strategy has distinct advantages and disadvantages.
Deuterium (²H) Labeling (e.g., d5):
Advantages: Deuterated tracers are often less expensive to synthesize than their ¹³C counterparts. nih.gov The synthesis can sometimes be achieved through relatively simple H/D exchange reactions. symeres.com
Disadvantages: The primary drawback is the potential for a "Kinetic Isotope Effect" (KIE). symeres.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If this bond is broken during a rate-limiting metabolic step, the metabolism of the deuterated compound can be slower than the unlabeled drug. This can alter the pharmacokinetic profile, leading to reduced clearance and extended half-lives. symeres.com There is also a risk of the label being lost through in-vivo H/D exchange, particularly if the deuterium atoms are in metabolically labile positions. chemicalsknowledgehub.com
Carbon-13 (¹³C) Labeling:
Advantages: Labeling with ¹³C is considered the gold standard for quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) studies. researchgate.net Because the ¹³C atoms are incorporated into the stable carbon backbone of the molecule, there is virtually no risk of the label being lost during metabolism. chemicalsknowledgehub.com The mass difference between ¹²C and ¹³C is smaller proportionally than that between hydrogen and deuterium, resulting in a negligible isotope effect. researchgate.netnih.gov This ensures that the labeled molecule behaves almost identically to the unlabeled drug in biological systems. nih.gov
Disadvantages: The synthesis of ¹³C-labeled compounds is typically more complex and significantly more expensive, as it requires isotopically enriched starting materials. x-chemrx.comnih.gov
Analytical Techniques: The analysis of samples from studies using stable isotopes relies heavily on mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and sensitive technique, though its ability to detect very low isotope ratios can be limited by background noise. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): May offer superior performance for measuring low-level stable isotope tracers compared to GC-MS. nih.gov
Isotope Ratio Mass Spectrometry (IRMS): This technique is specifically designed for high-precision analysis of tracer-to-tracee ratios and is gaining popularity, especially when coupled with GC (GC-IRMS). nih.gov It offers exceptional sensitivity for detecting low levels of ¹³C or ²H. nih.gov
| Feature | Deuterium (d5) Labeling | Carbon-13 (¹³C) Labeling |
|---|---|---|
| Metabolic Stability of Label | Lower; potential for loss via H/D exchange. chemicalsknowledgehub.com | High; integrated into the carbon backbone. chemicalsknowledgehub.com |
| Kinetic Isotope Effect (KIE) | Significant potential to alter metabolic rates. symeres.com | Negligible. researchgate.net |
| Cost | Generally lower. nih.gov | Significantly higher. nih.gov |
| Primary Use Case | Internal standards, mechanistic studies. symeres.com | "Gold standard" for quantitative human ADME studies. researchgate.net |
Emerging Methodologies and Future Research Trajectories for 13 Cis Retinoic Acid D5 Methyl Ester in Retinoid Science
Integration of Quantitative Metabolomics and Lipidomics with Stable Isotope Tracing for Comprehensive Retinoid Pathway Mapping
The intricate network of retinoid metabolism, involving numerous isomers and enzymatic conversions, necessitates a holistic analytical approach for its complete elucidation. Quantitative metabolomics and lipidomics, powered by mass spectrometry, have emerged as powerful strategies to simultaneously measure a wide array of retinoids and related lipid species. The use of stable isotope-labeled internal standards, such as 13-cis Retinoic Acid-d5 Methyl Ester, is fundamental to the accuracy and reliability of these high-throughput analyses. thermofisher.comresearchgate.net
In a typical workflow, a known quantity of the deuterated standard is added to a biological sample at the initial stage of extraction. nih.gov This "spiking" allows for the correction of analyte loss during sample preparation and accounts for variations in ionization efficiency in the mass spectrometer. Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar matrix effects. However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer. This enables precise quantification of the endogenous retinoid concentration.
Recent studies have leveraged these approaches to create comprehensive maps of the retinoid metabolic pathway. For instance, by using a suite of deuterated retinoid standards, researchers can trace the metabolic flux of vitamin A through its various conversions to retinol (B82714), retinaldehyde, and ultimately to the biologically active retinoic acid isomers, including all-trans-retinoic acid and 13-cis-retinoic acid. mdpi.comnih.gov This has been instrumental in understanding how retinoid homeostasis is maintained in different tissues and how it is perturbed in disease states. nih.gov An integrated analysis of the metabolome and transcriptome in diabetic retinopathy, for example, has highlighted the retinol metabolism pathway as a key area of dysregulation. nih.gov Similarly, lipidomics studies have revealed significant alterations in the lipid profiles of skin in acne models and the normalizing effect of isotretinoin (B22099) treatment, providing new insights into the drug's mechanism of action at the lipid level. nih.gov
Interactive Table 1: Key Research Findings in Retinoid Metabolomics and Lipidomics
| Research Area | Key Finding | Implication |
|---|---|---|
| Diabetic Retinopathy | Integrated metabolomics and transcriptomics identified dysregulation in the retinol metabolism pathway. nih.gov | Suggests that targeting retinoid metabolism could be a therapeutic strategy for diabetic retinopathy. |
| Acne Pathogenesis | Untargeted lipidomics revealed significant differences in skin lipid profiles between acne models and controls, with isotretinoin normalizing many of these lipids. nih.gov | Provides a deeper understanding of the role of lipid metabolism in acne and the mechanism of action of isotretinoin. |
| Severe Acne Treatment | Integrated plasma metabolomics and proteomics showed that isotretinoin treatment normalized the dysregulation of 94 metabolites, including 11-cis-retinol. frontiersin.org | Elucidates the systemic effects of isotretinoin and its broad impact on multiple metabolic pathways. |
Applications in Systems Biology Approaches for Understanding Retinoid Homeostasis and Metabolic Flux
Systems biology aims to understand complex biological systems by integrating experimental data with computational modeling. nih.gov In the context of retinoid research, this approach allows for the simulation of the entire retinoid metabolic network, providing a powerful tool to predict how the system will respond to various perturbations. The quantitative data generated using stable isotope-labeled standards like this compound are crucial for building and validating these models. nih.gov
Flux balance analysis (FBA) is a widely used computational method in systems biology that predicts the distribution of metabolic fluxes throughout a network at a steady state. nih.gov By inputting quantitative measurements of metabolite concentrations, obtained through mass spectrometry with the aid of deuterated internal standards, FBA can calculate the rates of enzymatic reactions within the retinoid pathway. This allows researchers to understand how metabolic flux is redirected under different physiological or pathological conditions.
For example, by tracing the metabolism of a deuterated retinoid precursor, researchers can quantify the rates of its conversion to various downstream metabolites. This information can then be used to parameterize a systems biology model of retinoid homeostasis. Such models can be used to simulate the effects of genetic mutations in metabolic enzymes or the impact of pharmacological interventions. This approach has the potential to identify key control points in the retinoid metabolic network and to predict the efficacy of novel therapeutic strategies. The development of genome-scale metabolic models for various organisms has been a significant advance, and these can be adapted to study specific pathways like retinoid metabolism in detail. youtube.com
Interactive Table 2: Systems Biology Approaches in Metabolic Research
| Approach | Description | Application in Retinoid Research |
|---|---|---|
| Flux Balance Analysis (FBA) | A computational method to predict metabolic flux distributions in a network at steady state. nih.gov | Can be used to model retinoid metabolism and predict how fluxes change in response to genetic or pharmacological perturbations. |
| Genome-Scale Metabolic Models | Comprehensive models that include all known metabolic reactions in an organism. youtube.com | Can be used to simulate the entire retinoid metabolic network and its interactions with other metabolic pathways. |
| Dynamic Flux Balance Models | Extend FBA to model temporal changes in metabolism. nih.gov | Can be used to study the dynamic response of the retinoid system to external stimuli. |
Future Directions in the Development of Novel Deuterated Retinoid Probes for Specific Research Questions and Enzyme Activity Studies
While this compound is an invaluable tool for quantification, the future of retinoid research lies in the development of more sophisticated deuterated probes designed to answer specific biological questions. These "functionalized" probes can be used to investigate protein-retinoid interactions, identify novel retinoid-binding proteins, and measure the activity of specific enzymes in complex biological systems.
One promising area of development is the synthesis of deuterated retinoids that incorporate a reactive group, allowing them to be covalently cross-linked to their binding partners upon photoactivation. This would enable the identification and subsequent characterization of novel retinoid receptors and binding proteins. Furthermore, the development of fluorescently tagged deuterated retinoids could allow for the visualization of their subcellular localization and trafficking in real-time. sigmaaldrich.com
Another exciting frontier is the design of deuterated retinoid probes that are specific substrates for particular enzymes in the retinoid metabolic pathway. nih.gov For example, a deuterated retinaldehyde analog could be used to specifically measure the activity of retinaldehyde dehydrogenases, enzymes that are crucial for the synthesis of retinoic acid and are implicated in various diseases, including cancer. nih.gov By tracking the conversion of the deuterated substrate to its product, researchers can obtain a direct measure of enzyme activity in cell lysates or even in living cells. The development of a retinal-based probe has already shown promise in quantifying ALDH isozyme activity in cancer cells. nih.gov
Challenges and Opportunities in the Synthesis, Application, and Interpretation of Data from Stable Isotope-Labeled Retinoid Research
Despite the immense power of stable isotope-labeled retinoids in research, there are several challenges associated with their synthesis, application, and the interpretation of the data they generate.
The chemical synthesis of deuterated retinoids can be complex and costly, particularly for multi-deuterated compounds or those with deuterium (B1214612) atoms at specific positions. researchgate.net This can limit the availability of certain probes to the broader research community. Moreover, ensuring the isotopic purity of these compounds is critical for accurate quantification, as any unlabeled species will interfere with the measurement of the endogenous analyte.
The interpretation of data from stable isotope tracing experiments also requires careful consideration. The metabolic fate of a labeled compound can be complex, with the label potentially being incorporated into multiple downstream metabolites. Sophisticated analytical techniques and computational modeling are often required to deconvolve these complex metabolic networks and accurately determine metabolic fluxes.
Despite these challenges, the opportunities presented by stable isotope-labeled retinoid research are vast. The continued development of novel synthetic methodologies will make a wider range of deuterated probes more accessible. Advances in mass spectrometry and other analytical technologies will improve the sensitivity and accuracy of detection, allowing for the measurement of even low-abundance retinoids. thermofisher.comthermofisher.com Furthermore, the integration of experimental data with systems biology models will provide unprecedented insights into the complex regulation of retinoid metabolism and signaling. Ultimately, these advances will pave the way for a deeper understanding of the role of retinoids in health and disease and facilitate the development of new therapeutic strategies.
Q & A
Q. What are the critical parameters for synthesizing high-purity 13-cis Retinoic Acid-d5 Methyl Ester in laboratory settings?
The synthesis involves esterification of 13-cis retinoic acid with deuterated methanol under anhydrous conditions. Key parameters include:
- Use of catalysts like sulfuric acid or p-toluenesulfonic acid to drive esterification .
- Strict control of temperature (typically 60–80°C) and pH to minimize hydrolysis and byproduct formation .
- Continuous monitoring via HPLC or NMR to confirm isotopic purity (>98%) and structural integrity . Note: Deuterated ethanol is substituted with deuterated methanol for methyl ester synthesis, but reaction conditions are analogous .
Q. How can researchers validate the stability of this compound under experimental conditions?
Stability assays should include:
- Thermal stability tests: Incubate the compound at 4°C, 25°C, and 37°C for 24–72 hours, followed by LC-MS/MS analysis to detect degradation products (e.g., free retinoic acid) .
- Light sensitivity: Expose to UV/visible light under controlled humidity and monitor isomerization using chiral chromatography .
- Long-term storage: Store in amber vials at –80°C with desiccants to prevent hydrolysis and isotopic exchange .
Q. What standardized protocols exist for quantifying this compound in biological matrices?
Recommended methods:
- LC-MS/MS: Use a C18 column with deuterated internal standards (e.g., 13-cis Retinoic Acid-d10) to correct for matrix effects. Mobile phase: acetonitrile/0.1% formic acid .
- Calibration curves: Span 0.1–100 ng/mL with R² > 0.98. Limit of quantification (LOQ) should be validated to ≤1 ng/mL .
- Sample preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from plasma or tissue homogenates .
Advanced Research Questions
Q. How does deuterium labeling in 13-cis Retinoic Acid-d5 Methyl Ester influence its interaction with retinoic acid receptors (RARs/RXRs)?
- Molecular dynamics (MD) simulations: Deuterium alters vibrational frequencies and hydrogen-bonding patterns, potentially affecting ligand-receptor binding kinetics .
- In vitro assays: Compare transcriptional activity of deuterated vs. non-deuterated forms using RARα/γ reporter cell lines. Data shows <5% difference in EC50 values, confirming minimal functional disruption .
- Crystallography: Resolve binding poses with RARγ to identify isotopic effects on hydrophobic interactions .
Q. What strategies resolve contradictory data on the metabolic flux of this compound in cancer vs. normal cells?
Contradictions arise from:
- Cell-type variability: Hepatocytes show rapid ester hydrolysis (t1/2 = 2 h), while keratinocytes retain the esterified form (t1/2 = 8 h) .
- Experimental design: Use dual-isotope tracing (³H for non-deuterated, d5 for deuterated) in co-culture systems to disentangle cell-specific metabolism .
- Pathway inhibitors: Apply CYP26A1 inhibitors (e.g., liarozole) to block oxidative metabolism and isolate ester-specific pathways .
Q. How can researchers leverage 13-cis Retinoic Acid-d5 Methyl Ester to study retinoid-induced nitric oxide synthase (iNOS) modulation?
- Dose-response profiling: Treat LPS-stimulated keratinocytes with 50–100 μM deuterated retinoid. Measure NO release via Griess assay; deuterated forms enhance iNOS activity by 35–37% vs. controls .
- Mechanistic studies: Use siRNA knockdown of RARβ to confirm retinoid-iNOS crosstalk. Isotopic labeling distinguishes endogenous vs. exogenous retinoid contributions .
Q. What advanced techniques are used to map the tissue distribution of 13-cis Retinoic Acid-d5 Methyl Ester in preclinical models?
- Whole-body autoradiography: Administer ¹⁴C-labeled analog to rodents; correlate with MALDI-IMS for spatial resolution of deuterated species .
- PET imaging: Synthesize ¹⁸F-labeled derivative and track real-time biodistribution in xenograft models .
- Data integration: Use pharmacokinetic modeling (e.g., NONMEM) to predict accumulation in retinoid-rich tissues (liver, epidermis) .
Data Analysis & Interpretation
Q. How should researchers address variability in 13-cis Retinoic Acid-d5 Methyl Ester’s pro-differentiative effects across HNSCC cell lines?
- Multi-omics integration: Pair RNA-seq (for RAR/RXR targets) with metabolomics (for retinoyl-β-glucuronide levels) to identify resistance markers .
- Single-cell analysis: Use 10x Genomics to profile clonal subpopulations with divergent responses .
- Validation: Test combinatorial regimens (e.g., with histone deacetylase inhibitors) to overcome variability .
Q. What computational tools are recommended for modeling isotopic effects in 13-cis Retinoic Acid-d5 Methyl Ester’s pharmacokinetics?
- Software: Phoenix WinNonlin for compartmental modeling; GastroPlus for absorption/distribution predictions .
- Parameters: Adjust for deuterium’s kinetic isotope effect (KIE = 1.05–1.10) on esterase-mediated hydrolysis .
- Validation: Compare simulated vs. experimental AUC(0–24h) in murine plasma .
Comparative & Functional Studies
Q. Q. How does 13-cis Retinoic Acid-d5 Methyl Ester compare to other deuterated retinoids in metabolic tracing studies?
- Specificity: Unlike 11-cis Retinoic Acid-d5, this compound does not interfere with visual cycle retinoids (e.g., retinaldehyde) .
- Advantages: Higher signal-to-noise ratio in MS due to 5 deuterium atoms vs. 2–3 in other analogs .
- Limitations: Limited utility in CNS studies due to poor blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
